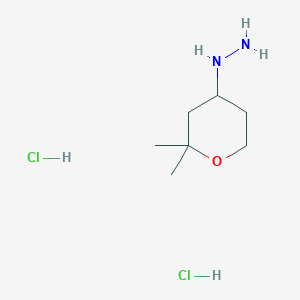

(2,2-Dimethyloxan-4-yl)hydrazine dihydrochloride

説明

(2,2-Dimethyloxan-4-yl)hydrazine dihydrochloride is a hydrazine derivative with the molecular formula C₇H₁₈Cl₂N₂O and a molecular weight of 217.14 g/mol . Structurally, it consists of a 2,2-dimethyloxane (a six-membered oxygen-containing ring with two methyl groups at the 2-position) substituted with a hydrazine group at the 4-position, stabilized as a dihydrochloride salt. The compound is cataloged under CAS No. 1803593-29-4 and is typically stored at +4°C in powder form .

特性

IUPAC Name |

(2,2-dimethyloxan-4-yl)hydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.2ClH/c1-7(2)5-6(9-8)3-4-10-7;;/h6,9H,3-5,8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCSSAZXNMRVEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)NN)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyloxan-4-yl)hydrazine dihydrochloride typically involves the reaction of 2,2-dimethyloxan-4-yl hydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of (2,2-Dimethyloxan-4-yl)hydrazine dihydrochloride is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

(2,2-Dimethyloxan-4-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives .

科学的研究の応用

(2,2-Dimethyloxan-4-yl)hydrazine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

作用機序

The mechanism of action of (2,2-Dimethyloxan-4-yl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between (2,2-dimethyloxan-4-yl)hydrazine dihydrochloride and analogous hydrazine derivatives:

Key Observations:

Structural Variations: The 2,2-dimethyloxane ring in the target compound introduces steric hindrance and rigidity compared to linear substituents (e.g., phenylethyl or propan-2-yloxyethyl groups) . This may reduce reactivity but enhance selectivity in synthetic applications.

Stability :

- Hydrazine derivatives with bulky substituents (e.g., diphenyl-dibenzylhydrazine dihydrochloride) are generally less stable due to weak N–N bonds in pentavalent nitrogen systems . However, the dihydrochloride salt form in (2,2-dimethyloxan-4-yl)hydrazine may improve stability via ionic interactions .

- The 4-methoxybenzyl derivative decomposes at 194–195°C, suggesting thermal instability under high-temperature conditions .

Applications :

- The 4-methoxybenzyl derivative is explicitly used in medicinal chemistry for synthesizing SHP2 inhibitors, highlighting its role in drug discovery .

- In contrast, (2,2-dimethyloxan-4-yl)hydrazine dihydrochloride’s applications are less defined but likely involve its use as a building block for heterocyclic compounds or ligands in catalysis .

Solubility and Handling: Most dihydrochloride salts exhibit high water solubility due to ionic dissociation. However, hygroscopicity (noted in the 4-methoxybenzyl derivative) necessitates inert storage conditions .

Research Findings and Data Gaps

- Synthetic Routes : While phenylhydrazine derivatives are often synthesized via azodicarboxylate intermediates , the preparation of (2,2-dimethyloxan-4-yl)hydrazine dihydrochloride likely involves hydrochlorination of the corresponding hydrazine-free base.

- Biological Activity: No direct data on the biological activity of the target compound are available, though structurally related hydrazines are explored for antimicrobial or anticancer properties .

- Stability Studies : Comparative stability studies under varying pH and temperature conditions are needed to assess the compound’s suitability for long-term storage or industrial processes.

生物活性

(2,2-Dimethyloxan-4-yl)hydrazine dihydrochloride is a hydrazine derivative with potential biological activities that are being explored in various fields, including medicinal chemistry and biochemistry. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

- Molecular Formula : CHClNO

- Molecular Weight : 217.14 g/mol

- CAS Number : 1803593-29-4

The biological activity of (2,2-Dimethyloxan-4-yl)hydrazine dihydrochloride primarily involves its interaction with various molecular targets within cells.

Target Interactions

- The compound may interact with enzymes and proteins through non-covalent interactions such as hydrogen bonding and ionic interactions.

- It can form covalent bonds with active sites of enzymes, potentially inhibiting their activity, which influences various biochemical pathways.

Cellular Effects

Research indicates that this compound can affect cellular functions by altering:

- Gene Expression : It has been shown to influence genes involved in cell cycle regulation and apoptosis.

- Metabolic Pathways : The compound interacts with metabolic enzymes, affecting energy production and utilization within cells.

Pharmacokinetics

Understanding the pharmacokinetics of (2,2-Dimethyloxan-4-yl)hydrazine dihydrochloride is essential for determining its bioavailability and therapeutic efficacy. Factors influencing its pharmacokinetics include:

- Absorption : The compound's structure may facilitate its absorption in biological systems.

- Distribution : It is transported within cells via interactions with specific transporters.

Toxicity and Safety Profile

The compound exhibits significant toxicity, which must be taken into account during research and application:

- Acute Toxicity : Classified as toxic if swallowed or inhaled, and can cause skin sensitization .

- Carcinogenic Potential : It has been identified as a potential carcinogen, necessitating careful handling in laboratory settings .

Research Applications

(2,2-Dimethyloxan-4-yl)hydrazine dihydrochloride has diverse applications in scientific research:

- Medicinal Chemistry : Investigated for its potential as an anticancer agent due to its ability to inhibit key enzymes involved in tumor progression.

- Biochemical Studies : Used to study enzyme mechanisms and protein interactions.

- Industrial Applications : Serves as an intermediate in the synthesis of specialty chemicals .

Case Studies

Several studies have highlighted the biological activity of (2,2-Dimethyloxan-4-yl)hydrazine dihydrochloride:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro. |

| Study 2 | Enzyme Interaction | Showed significant binding affinity to specific kinases involved in metabolic regulation. |

| Study 3 | Toxicity Assessment | Evaluated acute toxicity levels in animal models, confirming high toxicity at elevated doses. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。